(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one
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Overview
Description
Buxbodine B is a natural alkaloid isolated from the herbs of Buxus bodinieri Levl. It is a triterpenoid alkaloid with the molecular formula C26H41NO2 and a molecular weight of 399.62. This compound has been found to exhibit weak anti-acetylcholinesterase activity, making it of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buxbodine B is primarily isolated from natural sources, specifically from the herbs of Buxus bodinieri Levl. The isolation process involves extraction using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production of Buxbodine B involves large-scale extraction from Buxus bodinieri Levl. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents such as methanol or ethanol. The extract is then subjected to various purification steps, including column chromatography, to obtain high-purity Buxbodine B.
Chemical Reactions Analysis
Types of Reactions
Buxbodine B undergoes several types of chemical reactions, including:
Oxidation: Buxbodine B can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Buxbodine B.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Buxbodine B. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Buxbodine B has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid alkaloids.
Biology: Investigated for its potential anti-acetylcholinesterase activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used as a raw material for the development of hemostatic and cardiac drugs.
Mechanism of Action
Buxbodine B exerts its effects primarily through its weak anti-acetylcholinesterase activity. It inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, Buxbodine B increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is of interest in the study of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Buxbodine D: Another alkaloid isolated from Buxus bodinieri Levl with similar structural features.
Cyclovirobuxine: A related alkaloid with similar biological activities.
Pachyaximine A: A triterpenoid alkaloid with comparable properties.
Pachysamine M: Another triterpenoid alkaloid with similar structural characteristics.
Axillaridine A: A structurally related compound with similar bioactivity.
Buxtamine: An alkaloid with similar pharmacological properties.
Uniqueness
Buxbodine B is unique due to its specific molecular structure and its weak anti-acetylcholinesterase activity. While other similar compounds may exhibit stronger activity or different pharmacological properties, Buxbodine B’s specific activity profile makes it a valuable compound for targeted research in neurodegenerative diseases and other therapeutic areas .
Properties
Molecular Formula |
C26H41NO2 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one |
InChI |
InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3 |
InChI Key |
NZZQZWQHKWTQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C |
Origin of Product |
United States |
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